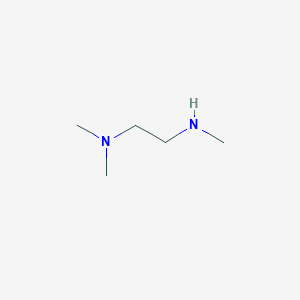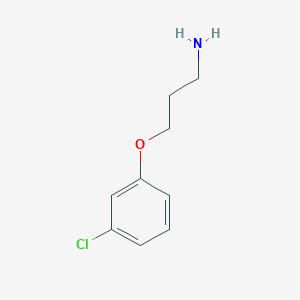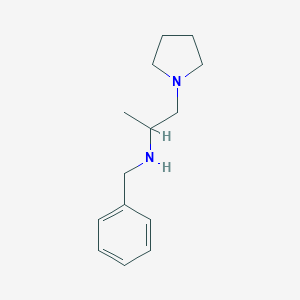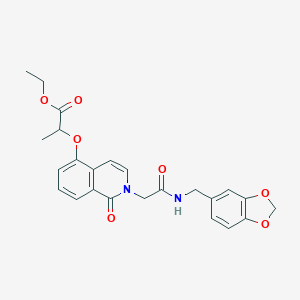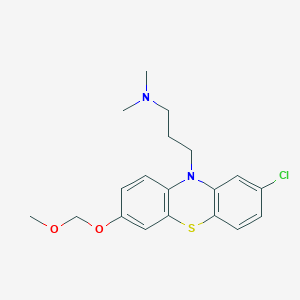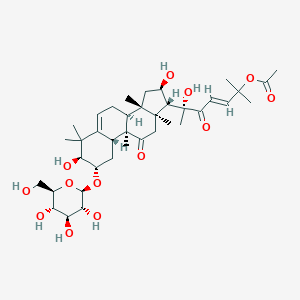
2-O-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gpc acetate, also known as glycerylphosphorylcholine acetate, is a chemical compound that has garnered interest in various scientific fields. It is a derivative of glycerylphosphorylcholine, a naturally occurring compound in the body that plays a crucial role in cellular metabolism and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycerylphosphorylcholine acetate typically involves the esterification of glycerylphosphorylcholine with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of glycerylphosphorylcholine acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can further streamline the process by simplifying the separation and purification steps.
Chemical Reactions Analysis
Types of Reactions
Glycerylphosphorylcholine acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures (50-70°C).
Major Products Formed
Oxidation: Glycerylphosphorylcholine acetate can be oxidized to form glycerylphosphorylcholine and acetic acid.
Reduction: Reduction can yield glycerylphosphorylcholine and ethanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Glycerylphosphorylcholine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: It serves as a model compound for studying cellular metabolism and membrane dynamics.
Medicine: Glycerylphosphorylcholine acetate is investigated for its potential neuroprotective effects and its role in cognitive enhancement.
Industry: It is used in the formulation of pharmaceuticals and nutraceuticals, particularly in products aimed at improving cognitive function.
Mechanism of Action
The mechanism of action of glycerylphosphorylcholine acetate involves its hydrolysis to glycerylphosphorylcholine and acetic acid. Glycerylphosphorylcholine is then further metabolized to choline, which is a precursor for the neurotransmitter acetylcholine. Acetylcholine plays a vital role in neurotransmission, particularly in the central nervous system, where it is involved in memory and learning processes.
Comparison with Similar Compounds
Similar Compounds
- Choline acetate
- Phosphorylcholine
- Glycerylphosphorylcholine
Uniqueness
Glycerylphosphorylcholine acetate is unique due to its dual role as a source of both choline and acetate. This dual functionality makes it particularly valuable in studies related to cellular metabolism and neurotransmission. Compared to choline acetate, glycerylphosphorylcholine acetate provides a more sustained release of choline, making it more effective in applications requiring prolonged choline availability.
Properties
CAS No. |
117869-71-3 |
|---|---|
Molecular Formula |
C38H58O13 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1 |
InChI Key |
JXLGHGQDRCPDGI-HEKOSTPLSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Synonyms |
2-O-glucopyranosylcucurbitacin F-25-acetate GPC acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)
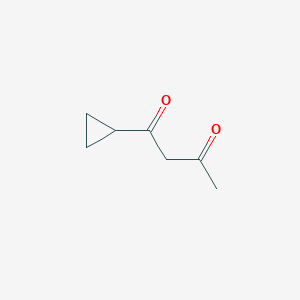
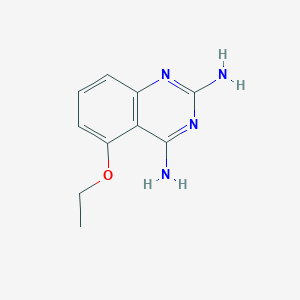

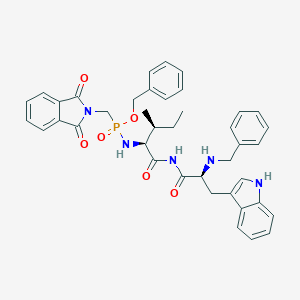
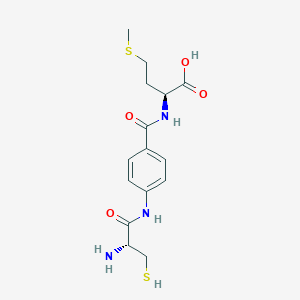
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
